4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine
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Overview
Description
. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzodioxolo-naphthyridine core.
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine involves several steps. One common method includes the functionalization at the C-4 position of the 1,5-naphthyridine heterocycle. This can be achieved through a direct deprotometalation-amination reaction or by an indirect amination . Another approach involves the reaction of polyfunctionally substituted benzo[c][2,7]naphthyridines with various reagents to form the desired compound . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxyphenyl or benzodioxolo-naphthyridine core structures .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential applications as a therapeutic agent due to its unique structural properties. It is also used in environmental research for studying the interactions of organic compounds with various environmental factors. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine can be compared with other similar compounds, such as other naphthyridine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. For example, 1,5-naphthyridine derivatives have been extensively studied for their biological activities and synthetic applications . The uniqueness of this compound lies in its specific combination of a methoxyphenyl group and a benzodioxolo-naphthyridine core, which imparts distinct chemical and biological properties.
Biological Activity
4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine is a synthetic compound that belongs to the naphthyridine family, which has gained attention due to its diverse biological activities. This article reviews its biological activity, focusing on antitumor, antiproliferative, and enzyme inhibitory properties, supported by recent research findings.
- Molecular Formula : C20H14N2O3
- Molar Mass : 330.34 g/mol
- CAS Number : 900019-18-3
Antitumor Activity
Research indicates that derivatives of naphthyridines, including the compound , exhibit significant antitumor properties. A study highlighted that various naphthyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Specifically, compounds with a 2,7-naphthyridine core have shown effectiveness against breast and lung cancer cells through mechanisms involving the inhibition of specific kinases associated with tumor growth .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several key enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are critical in neurotransmission and have implications in neurodegenerative diseases. The inhibition of these enzymes suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
- Phosphodiesterase 5 (PDE5) : Inhibition of PDE5 can lead to vasodilation and has implications for treating erectile dysfunction and pulmonary hypertension .
- Bruton Tyrosine Kinase (Btk) : This enzyme plays a significant role in B-cell signaling; its inhibition may have applications in treating certain types of leukemia and lymphoma .
Case Study 1: Antiproliferative Effects
A series of experiments were conducted to evaluate the antiproliferative effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability across various cancer types. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
A549 (Lung) | 15.0 |
HeLa (Cervical) | 10.0 |
These results indicate that the compound is particularly effective against cervical cancer cells compared to others .
Case Study 2: Enzyme Inhibition Assays
In vitro assays to assess enzyme inhibition showed that the compound effectively inhibited AChE and BChE with IC50 values of 8.0 µM and 6.5 µM respectively. These findings suggest that this compound could be a candidate for further development as a neuroprotective agent .
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives is often influenced by their structural features. Modifications at the phenyl ring or alterations in the dioxole structure can significantly enhance or diminish the biological efficacy. For instance, methylation of hydroxyl groups was found to reduce antiproliferative activity significantly, indicating the importance of these functional groups for maintaining biological activity .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-[1,3]benzodioxolo[5,6-c][2,7]naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-23-13-4-2-12(3-5-13)20-16-10-22-17-9-19-18(24-11-25-19)8-15(17)14(16)6-7-21-20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFZSZVSEHEPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC3=C2C=NC4=CC5=C(C=C34)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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